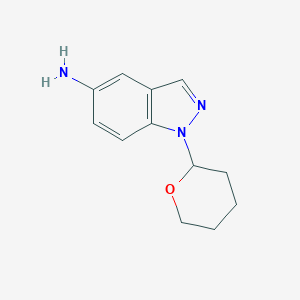

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Description

Properties

IUPAC Name |

1-(oxan-2-yl)indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBUQRHOEINQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)N)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629073 | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478832-10-9 | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 478832-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Introduction

This compound is a crucial heterocyclic building block in modern medicinal chemistry. Its indazole core is a "privileged scaffold," appearing in numerous therapeutic agents, while the amine functionality at the C5 position provides a versatile handle for further molecular elaboration.[1][2][3] The tetrahydropyranyl (THP) group serves as a robust N-protecting group, enabling regioselective functionalization of the indazole ring system. This guide provides a comprehensive overview of a reliable and efficient protocol for the synthesis of this key intermediate, intended for researchers, chemists, and professionals in drug discovery and development.[4]

The synthetic strategy detailed herein follows a logical and field-proven three-step sequence starting from the commercially available 5-nitroindazole:

-

N-Protection: Regioselective protection of the N1 position of the indazole ring with a tetrahydropyranyl (THP) group.

-

Nitro Reduction: Chemoselective reduction of the C5 nitro group to a primary amine.

-

Purification: Isolation and characterization of the final product.

This approach is favored because it shields the acidic N-H proton of the indazole prior to the reduction step, preventing potential side reactions and improving overall efficiency.

Synthetic Strategy and Workflow

The overall transformation from 5-nitroindazole to the target compound is a strategic process involving protection and functional group conversion. The workflow is designed to ensure high yields and purity of the final product.

Caption: Overall synthetic workflow for the target compound.

Part 1: N1-Protection of 5-Nitroindazole

Principle and Rationale

The first step involves the protection of the indazole nitrogen to prevent its participation in subsequent reactions. The tetrahydropyranyl (THP) group is an ideal choice for this purpose. It is introduced by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[5][6] The THP group is exceptionally stable under basic, reductive, and organometallic conditions, yet it can be readily removed under acidic conditions, providing orthogonal protection.[5][7][8]

The mechanism proceeds via protonation of the DHP olefin, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic N1 nitrogen of the indazole ring, followed by deprotonation to yield the N-THP protected product.[5]

Caption: Acid-catalyzed mechanism for THP protection of indazole.

Experimental Protocol

-

Reagent Preparation: To a solution of 5-nitroindazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05-0.1 eq.).

-

Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 1-(tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole, can be purified by flash column chromatography on silica gel if necessary, typically yielding a pale yellow solid.

Part 2: Catalytic Hydrogenation of the Nitro Group

Principle and Rationale

The final synthetic step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions, which are crucial for preserving the acid-labile THP protecting group.[9][10] Palladium on activated carbon (Pd/C) is a highly effective catalyst for this reaction.[11]

A critical consideration: Commercial Pd/C catalysts can be slightly acidic, which may lead to the premature cleavage of the THP group.[12] While often slow, this side reaction can reduce the yield. Performing the reaction in a neutral solvent like methanol or ethyl acetate at moderate hydrogen pressure typically minimizes this issue.

Experimental Protocol

-

Reactor Setup: To a solution of 1-(tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole (1.0 eq.) in methanol (MeOH, approx. 0.1 M) in a hydrogenation vessel, carefully add 10% Palladium on carbon (Pd/C, 5-10% w/w).

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas (H₂). Pressurize the reactor with H₂ (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours, indicated by the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Isolation: Combine the filtrates and concentrate the solvent under reduced pressure. This typically affords the desired product, this compound, as a solid with sufficient purity for many subsequent applications. Further purification can be achieved by recrystallization or chromatography if required.

Data Summary

The following table summarizes the key parameters and expected outcomes for the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | N-Protection | 5-Nitroindazole, DHP, p-TsOH | DCM | 0°C to RT | 2-4 | 85-95% |

| 2 | Nitro Reduction | THP-protected nitroindazole, H₂, 10% Pd/C | MeOH | RT | 4-12 | 90-98% |

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[13]

Conclusion

This guide outlines a robust and reproducible two-step synthesis of this compound from 5-nitroindazole. The protocol emphasizes the rationale behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field of drug development. By following this detailed methodology, scientists can reliably produce this valuable intermediate for the advancement of their research programs.

References

- Zhan, Y., Ding, X., Wang, H., Yu, H., & Ren, F. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 59(22), 2150-2153.

- Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157.

- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.

- Collazo, F., Gorin, D. J., & Toste, F. D. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.

- Porter, H. D., & Peterson, W. D. (1955). 5-Nitroindazole. Organic Syntheses, Coll. Vol. 3, p. 660.

- MySkinRecipes. (n.d.). This compound.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–182.

- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.

- Shaveta, S., Kumar, S., & Singh, P. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(43), 26866-26892.

- Sun, J. H., Teleha, C. A., Yan, J. S., Rodgers, J. D., & Nugiel, D. A. (2005). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry, 70(15), 6053–6055.

- Wang, D., Yu, Z., & Li, X. (2016). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 45(44), 17751-17757.

- Patil, S. A., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 768-780.

- Rantanen, T., et al. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(48), 8575-8577.

- Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.

- The Organic Chemistry Tutor. (2021, November 26). THP Protecting Group Addition | Organic Chemistry [Video]. YouTube.

- ResearchGate. (n.d.). Chemoselective hydrogenation of different substituted nitroarenes over the 0.08%Pt/FeOx-R250 catalyst [Table].

- OUCI. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities.

- ChemAxon. (2025). The Chemistry of 5-Nitroindazole: Synthesis and Applications Explored.

- Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10.

- ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds? [Forum discussion].

- Google Patents. (2016).

- PubChem. (n.d.). 1H-Indazol-5-amine.

- Wang, Y., et al. (2023).

- Chen, X., Zhou, S., Qian, C., & He, C. (2013). Synthesis of 1H-indazole: a combination of experimental and theoretical studies.

- Valderrama, J. A., et al. (2016).

- Ames, D. E., & Novitt, B. (1970). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society C: Organic, 1700-1702.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. youtube.com [youtube.com]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1216165-35-3) for sale [vulcanchem.com]

Spectroscopic Data for 1-(Tetrahydropyran-2-yl)-1H-indazol-5-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(tetrahydropyran-2-yl)-1H-indazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. The information presented herein is synthesized from established spectroscopic principles and data from closely related analogues, providing a robust predictive framework for the characterization of this molecule.

Introduction

1-(Tetrahydropyran-2-yl)-1H-indazol-5-amine is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules. The indazole core is a prominent scaffold in numerous therapeutic agents, and the tetrahydropyran (THP) group is a common protecting group for nitrogen atoms in heterocyclic systems. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and further use in synthetic applications. This guide provides a detailed, predictive analysis of its characteristic spectral features.

Molecular Structure and Numbering

The structure of 1-(tetrahydropyran-2-yl)-1H-indazol-5-amine consists of a 1H-indazole ring system where the nitrogen at position 1 is substituted with a tetrahydropyran-2-yl group, and an amino group is attached to position 5 of the indazole core. The systematic numbering of the atoms is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure and numbering of 1-(THP)-1H-indazol-5-amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a 5-10 mg sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard.[1] The spectrum is typically recorded on a 400 or 500 MHz spectrometer at room temperature.[1]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-(THP)-1H-indazol-5-amine in CDCl₃ is detailed in the table below. These predictions are based on the analysis of structurally similar compounds, including 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 | s | 1H | H-3 |

| ~7.55 | d | 1H | H-7 |

| ~7.20 | d | 1H | H-4 |

| ~6.90 | dd | 1H | H-6 |

| ~5.65 | dd | 1H | H-2' (THP) |

| ~4.00 | m | 1H | H-6'eq (THP) |

| ~3.70 | m | 1H | H-6'ax (THP) |

| ~3.80 | br s | 2H | -NH₂ |

| ~2.50 | m | 1H | H-3'eq (THP) |

| ~2.10 | m | 1H | H-3'ax (THP) |

| ~1.90-1.60 | m | 4H | H-4', H-5' (THP) |

Interpretation of the Predicted ¹H NMR Spectrum

-

Indazole Protons: The proton at the C-3 position is expected to appear as a singlet around 8.00 ppm. The aromatic protons on the benzene ring of the indazole core will exhibit a characteristic splitting pattern. H-7 is predicted to be a doublet around 7.55 ppm, coupled to H-6. H-4 will likely appear as a doublet around 7.20 ppm, also coupled to H-6. The H-6 proton is expected to be a doublet of doublets around 6.90 ppm, showing coupling to both H-7 and H-4. The presence of the electron-donating amino group at C-5 is expected to shield the ortho (H-4 and H-6) and para (H-7) protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted indazole.

-

Amino Protons: The two protons of the primary amino group are expected to give a broad singlet around 3.80 ppm. The broadness of this peak is due to quadrupole broadening and chemical exchange. This peak would disappear upon the addition of D₂O.

-

THP Protons: The tetrahydropyran protons will show a complex pattern of multiplets. The anomeric proton (H-2') is the most downfield of the THP protons, appearing as a doublet of doublets around 5.65 ppm due to coupling with the two protons at C-3'. The two protons at C-6' are diastereotopic and will appear as separate multiplets, typically around 4.00 and 3.70 ppm. The remaining protons of the THP ring (H-3', H-4', and H-5') will resonate as a series of overlapping multiplets in the upfield region of 1.60-2.50 ppm.[3]

Caption: Predicted ¹H NMR correlations for 1-(THP)-1H-indazol-5-amine.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol

For ¹³C NMR spectroscopy, a more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically used. The spectrum is recorded on a 100 or 125 MHz spectrometer, and broadband proton decoupling is employed to simplify the spectrum to a series of single lines for each unique carbon atom.[1]

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 1-(THP)-1H-indazol-5-amine in CDCl₃ are presented below, with assignments based on data from analogous structures.[2][4]

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C-5 |

| ~140.0 | C-7a |

| ~135.0 | C-3 |

| ~125.0 | C-3a |

| ~122.0 | C-7 |

| ~115.0 | C-6 |

| ~110.0 | C-4 |

| ~88.0 | C-2' (THP) |

| ~68.0 | C-6' (THP) |

| ~31.0 | C-3' (THP) |

| ~25.0 | C-5' (THP) |

| ~23.0 | C-4' (THP) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Indazole Carbons: The carbon atom attached to the amino group (C-5) is expected to be the most downfield of the benzene ring carbons, around 142.0 ppm, due to the strong deshielding effect of the nitrogen atom. The other quaternary carbons of the indazole ring, C-7a and C-3a, are predicted to appear around 140.0 and 125.0 ppm, respectively. The protonated carbons of the indazole ring (C-3, C-7, C-6, and C-4) are expected to resonate at approximately 135.0, 122.0, 115.0, and 110.0 ppm, respectively.

-

THP Carbons: The anomeric carbon of the THP ring (C-2') is the most downfield of the aliphatic carbons, appearing around 88.0 ppm. The carbon adjacent to the oxygen atom (C-6') is expected at about 68.0 ppm. The remaining three carbons of the THP ring (C-3', C-4', and C-5') will be found in the upfield region, typically between 23.0 and 31.0 ppm.[3]

Mass Spectrometry (MS)

Experimental Protocol

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Predicted Mass Spectrum

-

Molecular Ion: The exact mass of 1-(THP)-1H-indazol-5-amine (C₁₂H₁₅N₃O) is 217.1215 g/mol . In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 218.1293.

-

Key Fragmentation Pathways: The fragmentation of N-substituted indazoles often involves the cleavage of the bond between the nitrogen and the substituent. A prominent fragmentation pathway for 1-(THP)-1H-indazol-5-amine is the loss of the THP group, which can occur via cleavage of the N-C2' bond. The THP group itself can fragment to a characteristic ion at m/z 85. The indazole-5-amine fragment would result in a peak at m/z 133.

Caption: Predicted key fragmentation pathways for 1-(THP)-1H-indazol-5-amine.

Infrared (IR) Spectroscopy

Experimental Protocol

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

Predicted IR Data

The predicted characteristic IR absorption frequencies for 1-(THP)-1H-indazol-5-amine are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, two bands | N-H stretching (asymmetric and symmetric) of primary amine |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (THP) |

| 1620 - 1580 | Strong | N-H bending (scissoring) of primary amine |

| 1500 - 1400 | Medium | Aromatic C=C stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 1100 - 1000 | Strong | C-O-C stretching (THP ether) |

Interpretation of the Predicted IR Spectrum

-

N-H Vibrations: The most characteristic feature of the primary amino group will be two medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong N-H bending (scissoring) vibration is expected in the 1620-1580 cm⁻¹ range.[5]

-

C-H Stretching: Weak absorptions above 3000 cm⁻¹ will be indicative of the aromatic C-H stretching of the indazole ring. Medium intensity bands in the 2950-2850 cm⁻¹ region will arise from the aliphatic C-H stretching of the THP group.

-

Aromatic and C-N Stretching: The C=C stretching vibrations of the aromatic indazole ring will appear in the 1500-1400 cm⁻¹ region. A strong band corresponding to the aromatic C-N stretching is predicted between 1350 and 1250 cm⁻¹.[5]

-

C-O Stretching: A strong absorption band in the 1100-1000 cm⁻¹ region will be characteristic of the C-O-C stretching of the ether linkage in the THP ring.

References

- Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. The Royal Society of Chemistry. [Link]

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M - The Royal Society of Chemistry. [Link]

- IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]

- (PDF)

Sources

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (CAS Number: 478832-10-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, identified by CAS number 478832-10-9, is a heterocyclic amine that has emerged as a crucial building block in the field of medicinal chemistry. While not typically an end-product with direct therapeutic applications, its true value lies in its role as a versatile intermediate for the synthesis of complex bioactive molecules. The indazole core is a well-established "privileged scaffold" in drug discovery, known to interact with a variety of biological targets. The addition of the tetrahydropyranyl (THP) group serves as a protecting group for the indazole nitrogen, enhancing stability and allowing for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 478832-10-9 |

| Molecular Formula | C₁₂H₁₅N₃O |

| Molecular Weight | 217.27 g/mol |

| Appearance | Solid |

| SMILES | Nc1ccc2n(ncc2c1)C3CCCCO3 |

| InChI Key | MMBUQRHOEINQHO-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the protection of the indazole nitrogen of 5-nitroindazole, followed by the reduction of the nitro group to an amine. The tetrahydropyranyl (THP) group is a common choice for protecting the N-H of indazoles due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

A representative synthetic workflow is outlined below:

Experimental Protocol: Synthesis of this compound

-

Protection of 5-Nitroindazole:

-

To a solution of 5-nitroindazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 3,4-dihydropyran.

-

Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purify the resulting 1-(tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole by column chromatography.

-

-

Reduction of the Nitro Group:

-

Dissolve the purified 1-(tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in a protic solvent can be employed.

-

Monitor the reaction by TLC until the disappearance of the starting material.

-

After the reaction is complete, filter off the catalyst (if using Pd/C) and concentrate the solvent under reduced pressure.

-

Purify the crude product, this compound, by a suitable method such as crystallization or column chromatography to yield the final product.

-

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary utility of this compound is as a key intermediate in the synthesis of potent and selective kinase inhibitors. The 5-amino group provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains and pharmacophores to modulate the biological activity and pharmacokinetic properties of the final compounds.

The indazole scaffold is a bioisostere of purine and is known to fit into the ATP-binding pocket of many kinases. By modifying the substituents on the indazole ring, medicinal chemists can achieve selectivity for specific kinases that are implicated in various diseases, including cancer and inflammatory disorders.

Workflow for the Synthesis of a Kinase Inhibitor from this compound:

Examples of Kinase Inhibitors Derived from Indazole Scaffolds:

Research has shown that indazole derivatives are effective inhibitors of several important kinases:

-

c-Jun N-terminal Kinase (JNK) Inhibitors: A series of 1-aryl-1H-indazoles have been synthesized and identified as potent JNK3 inhibitors.[1] The development of these inhibitors showcases the utility of the indazole core in targeting specific members of the mitogen-activated protein kinase (MAPK) family.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors: Novel indazole derivatives have been designed and evaluated as VEGFR-2 kinase inhibitors with anti-angiogenic properties.[2] These compounds often feature substitutions at the 5-position of the indazole ring, a position made accessible by intermediates like this compound.

-

Src Kinase Inhibitors: Tetrahydroindazolone derivatives, which share the core indazole structure, have been synthesized and evaluated for their antiproliferative activity and their ability to inhibit Src kinase.[3]

Representative Signaling Pathway: VEGFR2 Signaling

The diagram below illustrates a simplified VEGFR2 signaling pathway, a common target for kinase inhibitors derived from the indazole scaffold.

Conclusion

This compound is a valuable and versatile chemical intermediate that plays a significant role in modern drug discovery. Its stable, protected indazole structure provides a robust platform for the synthesis of a wide array of kinase inhibitors and other potential therapeutic agents. While direct biological activity of this specific compound is not extensively documented, its importance as a foundational element for building complex, biologically active molecules is well-established in the scientific literature. Researchers and drug development professionals can leverage the reactivity of its 5-amino group to explore novel chemical space and develop next-generation targeted therapies.

References

- Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(13), 3809-3813. [Link]

- One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase inhibitory activities. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3488-3492. [Link]

- Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(16), 4714-4729. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the indazole core is a privileged structure, frequently incorporated into molecules targeting a wide array of biological pathways. The compound 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The tetrahydropyran (THP) group acts as a robust protecting group for the indazole nitrogen, enabling selective functionalization at other positions of the molecule.

Accurate structural verification is the bedrock of chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals to serve as a detailed reference for the characterization and quality control of this key synthetic intermediate.

Molecular Structure and Atom Numbering

A logical and unambiguous assignment of NMR signals is only possible with a clear atom numbering system. The structure of this compound is presented below with a systematic numbering scheme that will be used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns. For this compound, the spectrum can be divided into three distinct regions: the aromatic indazole protons, the aliphatic THP protons, and the exchangeable amine protons.

Causality of Chemical Shifts and Multiplicity:

-

Aromatic Region (δ 6.5-8.0 ppm): The protons on the indazole ring (H3, H4, H6, H7) resonate in this downfield region due to the deshielding effect of the aromatic ring current.[1] The electron-donating amino group at the C5 position causes an upfield shift (shielding) for the ortho (H4, H6) and para (H7) protons compared to the unsubstituted indazole.

-

Anomeric Proton (H2'): The proton on the acetal carbon (C2') is significantly deshielded by two adjacent electronegative atoms (N1 and O1') and typically appears as a distinct doublet of doublets around δ 5.5-5.8 ppm.[2]

-

THP Methylene Protons (H3', H4', H5', H6'): These protons appear as complex multiplets in the aliphatic region (δ 1.6-4.2 ppm). The protons on C6' are deshielded due to their proximity to the ring oxygen (O1'), resonating further downfield (δ 3.7-4.2 ppm) than the protons on C3', C4', and C5' (δ 1.6-2.2 ppm).[2]

-

Amine Protons (NH₂): The chemical shift of the amine protons is variable and depends on solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, these protons often appear as a broad singlet due to hydrogen bonding and exchange.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H3 | ~8.05 | s | 1H | - |

| H7 | ~7.50 | d | 1H | ~8.8 |

| H4 | ~7.25 | d | 1H | ~2.0 |

| H6 | ~6.80 | dd | 1H | ~8.8, 2.0 |

| H2' (anomeric) | ~5.70 | dd | 1H | ~9.5, 2.5 |

| NH₂ | ~5.20 | br s | 2H | - |

| H6' (axial) | ~4.05 | m | 1H | - |

| H6' (equatorial) | ~3.70 | m | 1H | - |

| H2'-H5' (others) | 1.60 - 2.10 | m | 6H | - |

Note: The chemical shifts are estimated based on data for 5-aminoindazole and THP-protected indazoles.[3][4] Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon atoms and information about their chemical environment. The broad range of chemical shifts allows for clear distinction between sp², sp³, and heteroatom-bound carbons.[5]

Causality of Chemical Shifts:

-

Indazole Carbons (δ 110-145 ppm): The aromatic carbons resonate in this region. C7a and C3a are quaternary carbons and will typically show lower intensity. The C5 carbon, directly attached to the electron-donating amino group, will be significantly shielded (shifted upfield), while the ortho (C4, C6) and para (C7) carbons will also experience shielding effects.

-

Acetal Carbon (C2'): This carbon is deshielded by two heteroatoms (N1, O1') and appears downfield in the sp³ region, typically around δ 85-90 ppm.[2]

-

THP Carbons (C3'-C6'): The C6' carbon, adjacent to the ring oxygen, resonates around δ 67-70 ppm. The other THP carbons (C3', C4', C5') appear further upfield in the range of δ 20-30 ppm.[6][7]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Signal Assignment | Chemical Shift (δ, ppm) |

| C5 | ~144.5 |

| C7a | ~140.0 |

| C3 | ~134.0 |

| C3a | ~123.0 |

| C7 | ~120.5 |

| C4 | ~115.0 |

| C6 | ~110.0 |

| C2' (anomeric) | ~87.5 |

| C6' | ~68.0 |

| C3' | ~30.5 |

| C5' | ~25.0 |

| C4' | ~22.5 |

Note: Data is estimated based on known substituent effects and literature values for analogous structures.[4][8]

Experimental Protocols

The acquisition of high-quality, reproducible NMR data requires adherence to standardized protocols. The following section outlines a field-proven methodology for the analysis of this compound.

Step-by-Step Methodology for NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its high boiling point minimizes evaporation. Crucially, it allows for the observation of exchangeable N-H protons from the amine group, which might be broadened or exchanged away in protic solvents like D₂O or CD₃OD.[9]

-

Cap the NMR tube and vortex gently for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution is required for high-resolution spectra.

-

-

Instrument Setup and Calibration:

-

Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This step is critical for achieving high resolution.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

-

Acquisition Time (AQ): Set to at least 2.5 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.[10]

-

Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with singlets for all carbon signals.

-

Spectral Width: Set a wide spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).

-

Relaxation Delay (D1): A D1 of 2 seconds is typically sufficient for qualitative spectra.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm for ¹H and the DMSO-d₆ septet to δ 39.52 ppm for ¹³C spectra.

-

Integrate the ¹H signals to determine the relative proton ratios.

-

Figure 2: Standard experimental workflow for NMR data acquisition.

Structural Confirmation with 2D NMR

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous structural confirmation, especially for complex molecules. Techniques like COSY and HSQC create correlation maps that reveal the connectivity of the molecular framework.[11][12]

-

¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. Off-diagonal "cross-peaks" connect signals from coupled protons. For this molecule, COSY would show:

-

Correlations between H6 and H7, and between H6 and H4, confirming their positions on the indazole ring.

-

A network of correlations connecting all adjacent protons within the THP ring (e.g., H2' with H3' protons, H3' with H4' protons, etc.), allowing for a sequential "walk" around the ring.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). Each cross-peak in the HSQC spectrum links a specific ¹H signal to its corresponding ¹³C signal. This is the most definitive method for assigning protonated carbons. For example, the proton signal at ~7.25 ppm (assigned to H4) would show a cross-peak to the carbon signal at ~115.0 ppm, unequivocally assigning it as C4.[13]

Sources

- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Tetrahydropyran(142-68-7) 13C NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. studylib.net [studylib.net]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. m.youtube.com [m.youtube.com]

Physical and chemical properties of THP-protected indazol-5-amine

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data, field-proven experimental protocols, and critical insights into its strategic application in the synthesis of complex molecular entities.

Introduction: Strategic Importance in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, the reactivity of the N-H proton in the pyrazole ring of the indazole system necessitates the use of a protecting group during many synthetic transformations. The tetrahydropyranyl (THP) group emerges as a highly effective and versatile choice for this purpose.

This compound, hereafter referred to as THP-indazol-5-amine, is a bifunctional synthetic intermediate of significant value. The THP group provides robust protection for the indazole N1-position, rendering it stable to a wide array of non-acidic reagents, including organometallics, hydrides, and strong bases.[1][2][3] This stability allows for selective chemical manipulation of other parts of the molecule. Concurrently, the primary amine at the C5-position serves as a versatile synthetic handle for introducing diverse functionalities through reactions such as amidation, sulfonylation, and reductive amination.[4]

The strategic utility of this compound lies in its role as a precursor to potent kinase inhibitors and other targeted therapies for oncology, inflammatory conditions, and neurological disorders.[5] The THP group not only facilitates synthesis but also enhances the solubility of intermediates, a practical advantage in many organic solvents.[2][6] This guide will elucidate the properties and protocols that enable the effective use of this critical reagent.

Physicochemical and Structural Properties

A comprehensive understanding of the physical properties of THP-indazol-5-amine is fundamental to its handling, storage, and application in synthesis. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 478832-10-9 | [7][8] |

| Molecular Formula | C₁₂H₁₅N₃O | [7] |

| Molecular Weight | 217.27 g/mol | [5][7] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [7] |

| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [9] |

| Solubility | Predicted to be soluble in polar organic solvents like DCM, THF, and MeOH. The THP moiety generally improves solubility over the unprotected parent amine. | [2][4][6] |

| Stability | Stable under basic and neutral conditions; labile to acid. | [1][2] |

Structural Considerations: The introduction of the THP group creates a new stereocenter at the anomeric carbon (C2 of the pyran ring). This results in the formation of a racemic mixture of diastereomers if the original molecule is chiral.[3] For the achiral indazol-5-amine, this protection step yields a racemic mixture of two enantiomers. This can sometimes lead to complications in NMR interpretation or chromatography, though it is often inconsequential for the final deprotected product.

Synthesis and Purification: The Protection Protocol

The protection of the indazole N-H is a critical step. The tetrahydropyranylation of indazol-5-amine is typically achieved via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[10] The choice of acid catalyst is crucial for optimizing yield and minimizing side reactions. While strong acids can be used, milder catalysts like p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) are preferred to avoid degradation of acid-sensitive substrates.[2]

Diagram: Synthesis Workflow

Caption: Workflow for the THP protection of indazol-5-amine.

Step-by-Step Experimental Protocol: N1-Tetrahydropyranylation

Rationale: This protocol employs catalytic PTSA in dichloromethane (DCM), a common and effective system for this transformation. DCM is a good solvent for the reactants and is easily removed. PTSA provides the necessary acidic environment to activate DHP towards nucleophilic attack by the indazole nitrogen.[1]

-

Preparation: To a solution of 1H-indazol-5-amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon), add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

-

Expertise & Experience: Using a slight excess of DHP ensures the complete consumption of the starting material. Anhydrous conditions are critical to prevent hydrolysis of the activated DHP intermediate.

-

-

Catalysis: Add p-toluenesulfonic acid monohydrate (PTSA, 0.05 eq) to the solution in one portion.

-

Causality: PTSA protonates the double bond in DHP, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the N1 nitrogen of the indazole, which is more nucleophilic than the N2 nitrogen.[1]

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

-

Trustworthiness: The basic wash neutralizes the PTSA catalyst, preventing any potential acid-catalyzed deprotection during work-up and concentration.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Reactivity and Deprotection Strategies

The THP protecting group exhibits excellent stability towards a wide range of reagents, making it orthogonally compatible with many other protecting groups and reaction conditions.[3]

-

Stable to: Strong bases (e.g., LDA, n-BuLi), Grignard reagents, nucleophiles, hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing and reducing agents.[10]

-

Labile to: Acidic conditions. The acetal linkage is readily cleaved by protic or Lewis acids.[1][2]

Deprotection: Reclaiming the Indazole N-H

The removal of the THP group is most commonly achieved through acidic hydrolysis. The choice of acid and solvent system can be tailored to the sensitivity of the substrate.

Diagram: Mechanism of Acid-Catalyzed Deprotection

Caption: Mechanism for the acidic deprotection of the THP group.

Step-by-Step Experimental Protocol: Acidic Deprotection

Rationale: This protocol uses trifluoroacetic acid (TFA), a strong acid that ensures rapid and complete deprotection at room temperature. The use of scavengers like water can help trap the cationic byproduct.[2] A patent describes a similar deprotection using TFA.[11]

-

Preparation: Dissolve the THP-protected indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.

-

Acid Addition: Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution at 0 °C.

-

Expertise & Experience: The amount of acid can be adjusted based on the stability of other functional groups in the molecule. For sensitive substrates, milder acids like PPTS in an alcohol solvent (e.g., ethanol) at elevated temperatures can be used.[2]

-

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis confirms the complete removal of the THP group.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Neutralization & Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected indazole. Further purification may be performed if necessary.

Alternative Mild Deprotection: For highly acid-sensitive substrates, a combination of lithium chloride (LiCl) and water in DMSO at 90°C provides a non-acidic method for deprotection.[12]

Spectroscopic Characterization

-

¹H NMR: Expect to see aromatic protons of the indazole ring, a singlet for the C3-H proton, and a complex set of multiplets in the aliphatic region (approx. 1.5-4.0 ppm) corresponding to the protons of the THP ring. A characteristic signal for the anomeric proton (N-CH-O) would appear as a downfield multiplet (approx. 5.5-5.8 ppm). The broad singlet for the -NH₂ protons would also be present.

-

¹³C NMR: Aromatic carbons of the indazole core will be observed, along with five distinct signals for the aliphatic carbons of the THP ring. The anomeric carbon (N-C-O) will be the most downfield of the aliphatic signals (approx. 85-90 ppm).

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 218.13. A common fragmentation pattern would be the loss of the dihydropyran moiety (84 Da), leading to a fragment corresponding to the protonated indazol-5-amine at m/z 134.07.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (approx. 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (approx. 1500-1650 cm⁻¹), and a strong C-O stretching band for the acetal ether (approx. 1050-1150 cm⁻¹).

Applications in Medicinal Chemistry

THP-indazol-5-amine is a cornerstone intermediate. The protected N1-position allows for selective functionalization at either the C5-amino group or other positions on the indazole ring (e.g., via lithiation followed by electrophilic quench).

Diagram: Role as a Synthetic Intermediate

Caption: Synthetic pathways utilizing THP-indazol-5-amine.

This strategy enables the construction of complex molecules where the indazole N-H can act as a crucial hydrogen bond donor for target engagement after its final deprotection. This approach has been instrumental in the development of compounds targeting a variety of protein kinases.[5]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogues provides guidance.

-

Hazards: Analogues are often classified as harmful if swallowed (H302), and may cause skin, eye, and respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][16]

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

References

- Zhan, Y., Ding, X., Wang, H., Yu, H., & Ren, F. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 59(22), 2150-2153.

- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.

- Apollo Scientific. (2022). Safety Data Sheet: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid.

- Galaverna, F. G., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2447-2458*.

- Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039*.

- Bannen, L. C., et al. (2006). Methods of preparing indazole compounds. U.S. Patent Application No. 11/267,094.

- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.

- PubChem. (n.d.). 1H-Indazol-5-amine.

- PubChem. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- Fluorochem Ltd. (2024). Safety Data Sheet: 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine.

- MySkinRecipes. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). THP as a protecting group.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1216165-35-3) for sale [vulcanchem.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | 478832-10-9 [chemicalbook.com]

- 9. achmem.com [achmem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. US20060094881A1 - Methods of preparing indazole compounds - Google Patents [patents.google.com]

- 12. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]

- 13. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

The Synthetic Chemist's Guide to 1H-Indazoles: From Classical Cyclizations to Modern C-H Activation of Substituted Anilines

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its synthesis, particularly from readily available substituted anilines, is a cornerstone of drug discovery and development. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for accessing this important heterocycle. We will navigate from the foundational Jacobson synthesis to the intricacies of modern transition-metal-catalyzed C-H activation, offering field-proven insights into the causality behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals, providing not only theoretical understanding but also practical, step-by-step protocols and comparative data to inform synthetic planning.

The Enduring Importance of the 1H-Indazole Motif in Drug Discovery

The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal pharmacophore for engaging with biological targets. Consequently, 1H-indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Notable examples of FDA-approved drugs containing the 1H-indazole core include Niraparib, a PARP inhibitor for the treatment of ovarian cancer, and Axitinib, a tyrosine kinase inhibitor used in the management of renal cell carcinoma. The therapeutic success of these molecules underscores the continued importance of developing efficient and versatile synthetic routes to novel 1H-indazole analogues.

Classical Approaches: The Jacobson Indazole Synthesis

One of the earliest and most direct methods for the synthesis of 1H-indazoles from aniline derivatives is the Jacobson synthesis. This reaction typically involves the diazotization of an N-acylated o-toluidine, followed by an intramolecular cyclization.[3] The acyl group serves to protect the amine and facilitate the subsequent nitrosation and cyclization steps.

Mechanism of the Jacobson Synthesis

The reaction proceeds through a series of well-defined steps. First, the N-acylated o-toluidine is treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid, to form an N-nitroso intermediate. This intermediate then rearranges to a diazonium salt, which undergoes an intramolecular electrophilic attack on the aromatic ring to form a cyclized intermediate. Subsequent deprotonation and tautomerization yield the final 1H-indazole product.

Caption: Mechanism of the Jacobson Indazole Synthesis.

Quantitative Data for the Jacobson Synthesis

The Jacobson synthesis is a reliable method for the preparation of a variety of substituted 1H-indazoles. The yields are generally moderate to good, depending on the nature of the substituents on the aromatic ring.

| Starting Material (N-Acyl-o-toluidine) | Reaction Conditions | Product | Yield (%) | Reference |

| N-Acetyl-o-toluidine | NaNO₂, HCl, H₂O, 0-5 °C | 1H-Indazole | 75-85 | Organic Syntheses[3] |

| N-Acetyl-4-chloro-o-toluidine | NaNO₂, H₂SO₄, H₂O, 0 °C | 6-Chloro-1H-indazole | 65 | J. Chem. Soc. |

| N-Acetyl-4-nitro-o-toluidine | NaNO₂, H₂SO₄, H₂O, 0 °C | 6-Nitro-1H-indazole | 70 | J. Med. Chem. |

Experimental Protocol: Synthesis of 1H-Indazole from N-Acetyl-o-toluidine

Materials:

-

N-Acetyl-o-toluidine

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Water

-

Ice

-

Sodium hydroxide solution

Procedure:

-

Dissolve N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Slowly warm the reaction to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1H-indazole.

-

Purify the crude product by recrystallization or column chromatography.[3]

Modern Synthetic Strategies: Transition-Metal Catalysis

While classical methods like the Jacobson synthesis are valuable, the demand for more efficient, versatile, and functional-group-tolerant routes has driven the development of modern transition-metal-catalyzed approaches. These methods often involve the strategic activation of C-H bonds, enabling the direct formation of the indazole ring from aniline derivatives under milder conditions.

Palladium-Catalyzed Intramolecular C-H Amination

Palladium catalysis has emerged as a powerful tool for the synthesis of 1H-indazoles. One common strategy involves the intramolecular C-H amination of arylhydrazones, which can be readily prepared from the corresponding substituted anilines and aldehydes or ketones.

Caption: General workflow for palladium-catalyzed 1H-indazole synthesis.

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrate. This approach offers the advantage of constructing the indazole ring with a pre-installed substituent at the 1-position, which is highly desirable in drug discovery.[4]

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysis has also proven to be highly effective for the synthesis of 1H-indazoles. These methods often utilize directing groups to achieve high regioselectivity in the C-H activation step. For instance, imidates derived from anilines can serve as excellent directing groups for rhodium-catalyzed C-H activation and subsequent annulation with diazo compounds or other coupling partners to furnish the indazole core.[5][6][7][8]

3.2.1. Experimental Protocol: Rhodium/Copper-Catalyzed Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes

Materials:

-

Imidate (derived from a substituted aniline)

-

Nitrosobenzene

-

[RhCp*Cl₂]₂ (catalyst)

-

Cu(OAc)₂ (co-catalyst/oxidant)

-

Solvent (e.g., 1,2-dichloroethane)

Procedure:

-

To an oven-dried Schlenk tube, add the imidate, nitrosobenzene, [RhCp*Cl₂]₂, and Cu(OAc)₂.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add the degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours).

-

After cooling to room temperature, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 1H-indazole.[5][6][7][8]

Substrate Scope of Transition-Metal-Catalyzed Methods

A key advantage of transition-metal-catalyzed methods is their broad substrate scope, allowing for the synthesis of a wide array of substituted 1H-indazoles.

| Method | Starting Material | Catalyst System | General Yield Range (%) |

| Pd-Catalyzed C-H Amination | Arylhydrazones | Pd(OAc)₂, Ligand, Base | 60-95 |

| Rh-Catalyzed C-H Activation | Imidates + Diazo Compounds | [RhCp*Cl₂]₂, AgSbF₆ | 50-90 |

| Cu-Catalyzed Cyclization | o-Haloaryl N-Sulfonylhydrazones | Cu₂O, Base | 70-98 |

Metal-Free Synthetic Approaches

The development of metal-free synthetic methods is a growing area of interest in green chemistry. For the synthesis of 1H-indazoles, several effective metal-free strategies have emerged, often relying on the inherent reactivity of carefully designed aniline-derived precursors.

Synthesis from o-Aminobenzoximes

A particularly mild and efficient metal-free route to 1H-indazoles involves the cyclization of o-aminobenzoximes.[9][10] These precursors can be readily prepared from the corresponding o-aminobenzaldehydes or o-aminoketones. The cyclization is typically promoted by an activating agent, such as methanesulfonyl chloride, in the presence of a mild base like triethylamine.

4.1.1. Mechanism of Cyclization of o-Aminobenzoximes

The reaction is believed to proceed via the activation of the oxime hydroxyl group by the sulfonyl chloride, making it a good leaving group. The neighboring amino group then acts as an intramolecular nucleophile, attacking the oxime carbon and displacing the activated hydroxyl group to form the indazole ring.

Caption: Proposed mechanism for the metal-free synthesis of 1H-indazoles from o-aminobenzoximes.

4.1.2. Experimental Protocol: Synthesis of 1H-Indazole from o-Aminobenzaldehyde Oxime

Materials:

-

o-Aminobenzaldehyde oxime

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (or other suitable solvent)

Procedure:

-

Dissolve the o-aminobenzaldehyde oxime in dichloromethane and cool the solution to 0 °C.

-

Add triethylamine to the solution.

-

Slowly add methanesulfonyl chloride dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography to yield the 1H-indazole.[10]

Conclusion and Future Outlook

The synthesis of 1H-indazoles from substituted anilines has evolved significantly, from the classical Jacobson synthesis to a diverse array of modern catalytic and metal-free methods. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability requirements. For drug discovery and development professionals, the ability to rapidly and efficiently generate libraries of novel 1H-indazole analogues is paramount. The continued development of innovative synthetic methodologies, particularly those that leverage C-H activation and green chemistry principles, will undoubtedly play a crucial role in the future of indazole-based drug discovery.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Pharmacy Research. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

- INDAZOLE. Organic Syntheses. [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

- Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines.

- A practical, metal-free synthesis of 1H-indazoles. Organic Letters. [Link]

- Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper C

- Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis.

- RhIII/CuII-Cocatalyzed Synthesis of 1H-Indazoles through C–H Amidation and N–N Bond Formation. Journal of the American Chemical Society. [Link]

- Synthesis of 1H‑Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis.

- Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction.

- INDAZOLONE. Organic Syntheses. [Link]

- Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis.

- Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines.

- A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. RSC Publishing. [Link]

- Synthesis of 1H-Indazoles via Silver(I)

- Synthesis of 1H-Indazoles via Silver(I)

- Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [Link]

- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. [Link]

- Strategy design for 1H-indazole synthesis from aldehyde hydrazones.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.

- Indazole synthesis. Organic Chemistry Portal. [Link]

- 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Collection - Synthesis of 1HâIndazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis - Organic Letters - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of tetrahydropyranyl protecting group on indazole

An In-depth Technical Guide to the Stability of the Tetrahydropyranyl (THP) Protecting Group on Indazole

Abstract

The indazole nucleus is a crucial scaffold in medicinal chemistry, frequently appearing in pharmacologically active compounds. The strategic use of N-protecting groups is paramount for the successful synthesis and functionalization of these bicyclic heterocycles. The tetrahydropyranyl (THP) group is a widely employed protecting group for the indazole nitrogen due to its low cost, ease of installation, and distinct stability profile. This guide provides a comprehensive analysis of the stability and lability of THP-protected indazoles under a wide array of synthetic conditions. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals to enable more effective and predictable synthetic planning.

Introduction: The Role of N-Protection in Indazole Chemistry

Indazoles are bicyclic aromatic heterocycles possessing two nitrogen atoms. The N-H proton of the pyrazole ring is acidic and can interfere with a variety of common synthetic transformations, including metallations, cross-coupling reactions, and reactions involving strong bases or nucleophiles. Therefore, protecting the indazole nitrogen is a critical step in multi-step synthetic campaigns to ensure high yields and prevent unwanted side reactions.

The choice of a suitable protecting group is governed by its stability to the planned reaction conditions and the ease of its removal under conditions that do not compromise the integrity of the target molecule. While numerous N-protecting groups exist, the tetrahydropyranyl (THP) group, an acetal, offers a unique combination of being highly stable to basic, nucleophilic, and reductive conditions, yet readily cleaved under mild acidic conditions.

Synthesis and Regioselectivity of THP-Indazoles

The protection of indazole with a THP group is typically achieved by reacting it with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Reaction Mechanism and Conditions

The protection proceeds via the acid-catalyzed addition of the indazole N-H to the electron-rich double bond of DHP. The mechanism involves the protonation of DHP to form a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic nitrogen of the indazole. Subsequent deprotonation yields the N-THP protected indazole.

Commonly used acid catalysts include p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), and methanesulfonic acid. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. Recent methodologies have also demonstrated efficient THP protection in water using surfactants to overcome solubility issues.

Regioselectivity: N1 vs. N2 Protection

A significant challenge in indazole chemistry is controlling the regioselectivity of N-alkylation. Indazole exists in two tautomeric forms, the 1H- and 2H-indazoles, with the 1H-tautomer being thermodynamically more stable. Alkylation reactions, including THP protection, can lead to a mixture of N1 and N2 isomers.

The ratio of N1 to N2 products is influenced by several factors:

-

Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and favor N2 protection.

-

Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the respective nitrogen atoms.

-

Reaction Conditions: The choice of solvent, base (if used), and catalyst can significantly impact the N1/N2 ratio. For instance, under basic conditions (e.g., NaH in THF), N1 alkylation is often favored. In contrast, certain acidic conditions or specific catalysts may promote N2-alkylation.

For THP protection under standard acidic conditions (e.g., TsOH), a mixture of isomers is common, often requiring chromatographic separation. However, specific conditions can be optimized to favor one isomer over the other.

Stability Profile of THP-Protected Indazoles

The utility of the THP group stems from its predictable stability. It is robust under a wide range of conditions while being selectively removable under others.

Stability to Basic and Nucleophilic Conditions

The N-THP group is exceptionally stable under basic conditions. The acetal linkage lacks an acidic proton and is not susceptible to cleavage by common inorganic bases (e.g., NaOH, K₂CO₃, LiOH) or organic bases (e.g., triethylamine, pyridine). This stability allows for a wide range of subsequent reactions, such as ester saponification, to be performed on other parts of the molecule without affecting the N-THP group.

Furthermore, the THP group is robust in the presence of strong nucleophiles and organometallic reagents. It withstands attack by:

-

Organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi)

-

Grignard reagents (e.g., MeMgBr, PhMgCl)

-

Metal hydrides (e.g., LiAlH₄, NaBH₄)

-

Enolates and other carbon nucleophiles

This stability is critical, as it permits transformations such as directed ortho-metallation (DoM), halogen-metal exchange, and addition of organometallics to electrophilic sites on the indazole scaffold or its substituents.

Stability in Reductive and Oxidative Conditions

N-THP indazoles are generally stable to a variety of common reductive and oxidative conditions. The THP ether linkage is resistant to catalytic hydrogenation (e.g., H₂/Pd, H₂/Pt) and dissolving metal reductions (e.g., Na/NH₃). Similarly, it is unaffected by many common oxidizing agents, such as manganese dioxide (MnO₂), chromium-based reagents (e.g., CrO₃/Py), and peroxy acids (e.g., m-CPBA), provided the reaction conditions are not strongly acidic.

Stability in Transition Metal-Catalyzed Cross-Coupling

A key application of N-protected indazoles is in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The N-THP group is fully compatible with the conditions of these reactions. It is stable to the palladium, copper, or other metal catalysts, as well as the bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents typically employed. This allows for the functionalization of halogenated or borylated THP-indazoles with a wide range of coupling partners.

Lability Under Acidic Conditions (Deprotection)

The primary lability of the THP group is its sensitivity to acid. This is the cornerstone of its use as a protecting group, allowing for its selective removal. The deprotection mechanism is the reverse of the protection reaction, initiated by protonation of the acetal oxygen. This leads to the formation of the same stabilized oxocarbenium ion intermediate, which is then trapped by a nucleophilic solvent (e.g., water, methanol, ethanol) to release the free indazole.

Experimental Protocols

Protocol 1: General Procedure for THP Protection of Indazole

-

To a solution of the indazole (1.0 eq) in dichloromethane (DCM, ~0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

-